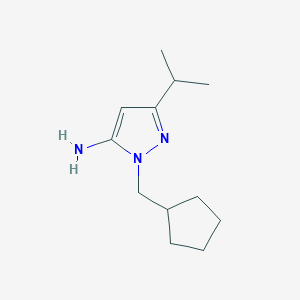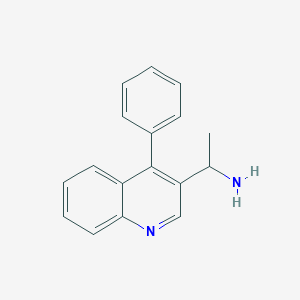![molecular formula C10H15N3O B13872137 N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)
N-[2-(3,4-diaminophenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-diaminophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H15N3O This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with two amino groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diaminophenyl)ethyl]acetamide typically involves the reaction of 3,4-diaminophenylethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the acetamide derivative. The general reaction scheme is as follows:
Starting Materials: 3,4-diaminophenylethylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 3,4-diaminophenylethylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(3,4-diaminophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(3,4-diaminophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(3,4-diaminophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of amino groups.
N-[2-(3,4-dimethylphenyl)ethyl]acetamide: Similar structure but with methyl groups instead of amino groups.
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: Similar structure but with hydroxyl groups instead of amino groups.
Uniqueness
N-[2-(3,4-diaminophenyl)ethyl]acetamide is unique due to the presence of two amino groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The amino groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in various chemical and biological processes.
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
N-[2-(3,4-diaminophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H15N3O/c1-7(14)13-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5,11-12H2,1H3,(H,13,14) |
InChIキー |
KDCIAAGEYCURNO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC(=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)

![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)





![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)




